molecular formula C18H17N7OS B2972481 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(1H-indazol-6-yl)acetamide CAS No. 1251565-73-7

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(1H-indazol-6-yl)acetamide

Cat. No. B2972481
CAS RN: 1251565-73-7
M. Wt: 379.44
InChI Key: UYRCBYSYFVLFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(1H-indazol-6-yl)acetamide is a useful research compound. Its molecular formula is C18H17N7OS and its molecular weight is 379.44. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(1H-indazol-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(1H-indazol-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized new heterocyclic compounds incorporating pyrimidine moieties, demonstrating significant antimicrobial activities. For example, Bondock et al. (2008) synthesized new coumarin, pyridine, pyrrole, thiazole, and other heterocycles, evaluating them as antimicrobial agents with promising results (Bondock et al., 2008). These compounds, characterized by pyrimidin-2-yl)amino and thiazol-4-yl)acetamide structures, were tested against various microbial strains, showing potential for further pharmaceutical development.

Radiopharmaceutical Synthesis

In the realm of radiopharmaceuticals, Dollé et al. (2008) reported the synthesis of selective radioligands for imaging the translocator protein with PET, utilizing similar chemical frameworks (Dollé et al., 2008). The structural modifications to include a fluorine atom in their compound facilitated the labeling with fluorine-18, illustrating the chemical versatility of the pyrimidine and thiazole components for diagnostic applications.

Synthesis of Fused Heterocyclic Compounds

The synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks has been explored to create novel heterocyclic compounds with potential pharmacological activities (Janardhan et al., 2014). These studies underscore the chemical reactivity and application of pyrimidine-based compounds in generating complex heterocycles, which may possess diverse biological activities.

Antioxidant and Antimicrobial Agent Synthesis

Al-Adhami et al. (2021) synthesized a new series of 6-amino-1,3-dimethyluracil derivatives, including thiazolidin-4-one, oxazolidin-5-one, and imidazolidin-4-one derivatives, and evaluated them as antioxidant and antimicrobial agents (Al-Adhami et al., 2021). This research highlights the potential of pyrimidine analogs in contributing to the development of new therapeutic agents with enhanced biological properties.

Insecticidal Activity

Fadda et al. (2017) investigated the synthesis of heterocycles incorporating a thiadiazole moiety, demonstrating significant insecticidal activity against the cotton leafworm (Fadda et al., 2017). The inclusion of pyrimidine elements in these compounds underscores their versatility in developing agrochemicals alongside pharmaceutical applications.

properties

IUPAC Name

2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-(1H-indazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7OS/c1-10-5-11(2)21-17(20-10)24-18-23-14(9-27-18)7-16(26)22-13-4-3-12-8-19-25-15(12)6-13/h3-6,8-9H,7H2,1-2H3,(H,19,25)(H,22,26)(H,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRCBYSYFVLFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)C=NN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(1H-indazol-6-yl)acetamide

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